molecular formula C18H23ClN4O2S B2685614 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide CAS No. 921469-67-2

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-dipropylacetamide

Cat. No. B2685614
CAS RN: 921469-67-2
M. Wt: 394.92
InChI Key: KBFKEUGFVDNAFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, thiazol-urea derivatives have been synthesized based on the structure-activity relationship of compounds such as Sorafenib and Quizartinib . The synthesis involved the use of commercially available 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone and thiourea in absolute ethanol .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Potential Dual C-RAF/FLT3 Inhibitors

Thiazolyl-urea derivatives, such as the compound , have been designed and synthesized with the aim of improving the druggability of target compounds . Among them, a compound exhibited significant anti-hepatocellular carcinoma activity, especially against HepG2 cells . This compound effectively inhibited C-RAF/FLT3 kinases , which are critical for cell signaling and growth in cancer cells.

Anti-Hepatocellular Carcinoma Activity

The compound has shown promising results in inhibiting the rapid proliferation of HepG2 cells . It also exerted marked migration inhibitory effects on these cells .

Cell Cycle Arrest Inducer

This compound has been found to induce cell cycle arrest in the G2/M phase, leading to cell apoptosis . This is a crucial step in the treatment of cancer, as it prevents the uncontrolled growth of cancer cells.

Improved Druggability

The compound has been designed to have more aqueous solubility than Sorafenib , a kinase inhibitor used in the treatment of cancer. This improved druggability could potentially lead to better drug delivery and efficacy.

Antioxidant Properties

Thiazole derivatives have been found to act as antioxidants . While the specific antioxidant activity of this compound is not mentioned, it’s possible that it shares this property with other thiazole derivatives.

Analgesic and Anti-inflammatory Properties

Thiazole derivatives have also been found to have analgesic and anti-inflammatory properties . Again, while the specific activity of this compound is not mentioned, it’s possible that it shares these properties with other thiazole derivatives.

Antimicrobial and Antifungal Properties

Thiazole derivatives have been found to have antimicrobial and antifungal properties . It’s possible that this compound could also have these properties.

Antiviral Properties

Thiazole derivatives have been found to have antiviral properties . It’s possible that this compound could also have these properties.

Mechanism of Action

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2S/c1-3-9-23(10-4-2)16(24)11-15-12-26-18(21-15)22-17(25)20-14-7-5-13(19)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFKEUGFVDNAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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